4-Isocyano-1-methyl-2-nitrobenzene, also known as 4-isocyanato-2-nitrotoluene, is a chemical compound with the CAS Registry Number 13471-69-7. Its molecular formula is , and it has a molecular mass of 178.14 g/mol. The compound contains both isocyanate and nitro functional groups, making it significant in various chemical applications, particularly in organic synthesis and materials science.
4-Isocyano-1-methyl-2-nitrobenzene can be sourced from chemical suppliers and is classified under several categories based on its properties and potential applications. It is primarily categorized as an aromatic compound due to the presence of a benzene ring, with specific classifications related to its reactivity as an isocyanate.
The synthesis of 4-Isocyano-1-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitroaniline with phosgene or other isocyanate precursors. The following steps outline a common synthetic route:
The synthesis requires careful handling due to the toxicity of phosgene. Reaction conditions such as temperature, pressure, and reaction time must be optimized to ensure high yield and purity.
The molecular structure of 4-Isocyano-1-methyl-2-nitrobenzene features a benzene ring substituted with a methyl group, a nitro group at the second position, and an isocyanate group at the fourth position.
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3
OIORBBLUSMONPW-UHFFFAOYSA-N
N(=O)(=O)C1=CC(N=C=O)=CC=C1C
These structural representations confirm the presence and arrangement of functional groups within the molecule.
4-Isocyano-1-methyl-2-nitrobenzene can undergo several important chemical reactions:
The reactivity of the isocyanate group makes this compound valuable in synthesizing various derivatives and polymers.
The mechanism by which 4-Isocyano-1-methyl-2-nitrobenzene exerts its effects typically involves:
Studies have shown that compounds containing isocyanate groups can exhibit mutagenic properties, emphasizing the importance of understanding their mechanisms in biological contexts.
These properties are crucial for determining how this compound behaves under various conditions during synthesis and application.
4-Isocyano-1-methyl-2-nitrobenzene finds applications in several scientific fields:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5